molecular formula C25H27N3O3 B2778555 N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide CAS No. 920114-19-8

N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide

Cat. No.: B2778555
CAS No.: 920114-19-8
M. Wt: 417.509
InChI Key: KFSINWZHJZWJSJ-UHFFFAOYSA-N
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Description

N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide typically involves the condensation of ortho-phenylenediamine with various aldehydes or carboxylic acids. The reaction conditions often include the use of oxidizing agents such as sodium metabisulphite in a mixture of solvents under mild conditions . The process can be optimized to achieve high yields and purity by adjusting the reaction temperature, solvent composition, and reaction time .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining optimal reaction conditions and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with various functional groups, while reduction may produce simpler benzimidazole compounds .

Scientific Research Applications

N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring allows the compound to bind to nucleotides and proteins, thereby inhibiting their function. This can lead to the disruption of cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is unique due to its specific structural features, such as the presence of the 3,5-dimethylphenoxy group and the furan ring. These structural elements contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[[1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-18-14-19(2)16-20(15-18)30-12-6-5-11-28-22-9-4-3-8-21(22)27-24(28)17-26-25(29)23-10-7-13-31-23/h3-4,7-10,13-16H,5-6,11-12,17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSINWZHJZWJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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